molecular formula C16H27NO3 B13056213 Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13056213
M. Wt: 281.39 g/mol
InChI Key: MHCJPKDKAVFNNS-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: is an organic compound with the molecular formula C16H27NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 7-methyl-9-oxo-3-azaspiro[55]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials that require specific structural characteristics.

Mechanism of Action

The mechanism of action of Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • 3-azaspiro[5.5]undecane-3-carboxylic acid, 9-oxo-, 1,1-dimethylethyl ester

Uniqueness: Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

tert-butyl 11-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C16H27NO3/c1-12-11-13(18)5-6-16(12)7-9-17(10-8-16)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

MHCJPKDKAVFNNS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCC12CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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